molecular formula C8H18N2 B1426812 1-Ethyl-3,5-dimethylpiperazine CAS No. 1341384-96-0

1-Ethyl-3,5-dimethylpiperazine

Cat. No.: B1426812
CAS No.: 1341384-96-0
M. Wt: 142.24 g/mol
InChI Key: WETMGCUENOHMKS-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,5-dimethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethylpiperazine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3,5-dimethylpiperazine, ethyl halide (e.g., ethyl bromide or ethyl chloride)

    Reagents: A strong base such as sodium hydride or potassium carbonate

    Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF)

    Conditions: The reaction mixture is heated to reflux, allowing the ethyl group to attach to the nitrogen atom of the piperazine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any oxidized forms back to the original amine.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl or methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Ethyl-3,5-dimethylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can serve as a building block for the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: Research into its potential therapeutic applications includes studies on its efficacy as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Comparison with Similar Compounds

1-Ethyl-3,5-dimethylpiperazine can be compared with other piperazine derivatives to highlight its uniqueness:

    Similar Compounds: 1-methylpiperazine, 1-ethylpiperazine, 3,5-dimethylpiperazine

    Uniqueness: The presence of both ethyl and methyl groups at specific positions on the piperazine ring can confer distinct chemical and biological properties, such as altered solubility, reactivity, and biological activity.

Properties

IUPAC Name

1-ethyl-3,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-4-10-5-7(2)9-8(3)6-10/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMGCUENOHMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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